molecular formula C17H18ClNO2S B5775876 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide

Katalognummer B5775876
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: BUARJFNKMZTYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide, also known as ML239, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as propanamides and has shown promising results in preclinical studies.

Wirkmechanismus

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide inhibits the activity of a protein called Cdc7, which is involved in DNA replication and cell cycle progression. By inhibiting Cdc7, this compound prevents cancer cells from dividing and proliferating, leading to their death. This compound has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on Cdc7 activity, with an IC50 value of 3.5 nM. It has also been shown to be selective for Cdc7, with minimal activity against other kinases. In vivo studies have shown that this compound is well-tolerated and has a favorable pharmacokinetic profile.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide is a potent and selective inhibitor of Cdc7, making it a valuable tool for studying the role of Cdc7 in cancer biology. However, its use is limited by its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the development of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide. One area of interest is the combination of this compound with other cancer therapies, such as radiation therapy and chemotherapy. Another area of interest is the development of more potent and selective Cdc7 inhibitors. Finally, the use of this compound in combination with biomarkers to identify patients who are most likely to benefit from treatment is also an area of active research.

Synthesemethoden

The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide involves the reaction of 2-methoxybenzylamine with 3-bromopropionyl chloride to form N-(2-methoxybenzyl)propionamide. This intermediate is then reacted with potassium thioacetate to form N-(2-methoxybenzyl)-3-mercapto-propionamide. Finally, 4-chlorobenzyl chloride is added to this intermediate to form this compound.

Wissenschaftliche Forschungsanwendungen

3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-16-5-3-2-4-13(16)12-19-17(20)10-11-22-15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUARJFNKMZTYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.